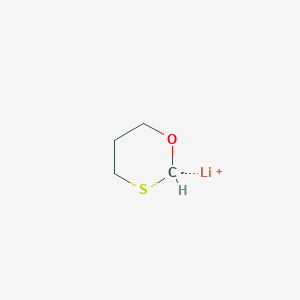
Lithium 1,3-oxathian-2-ide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium 1,3-oxathian-2-ide is an organolithium compound that features a lithium atom bonded to a 1,3-oxathiane ring. This compound is of interest due to its unique structure and reactivity, which make it valuable in various chemical applications, particularly in organic synthesis and as a reagent in the formation of other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Lithium 1,3-oxathian-2-ide can be synthesized through the reaction of 1,3-oxathiane with sec-butyllithium at low temperatures, typically around -78°C, in a solvent such as tetrahydrofuran . This reaction involves the deprotonation of the 1,3-oxathiane to form the lithium derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require careful control of reaction conditions to ensure the stability and purity of the product, as organolithium compounds can be highly reactive and sensitive to moisture and air.
Chemical Reactions Analysis
Types of Reactions
Lithium 1,3-oxathian-2-ide undergoes various types of chemical reactions, including:
Alkylation: Reaction with alkyl halides to form 2-alkyl-1,3-oxathianes.
Nucleophilic Addition: Due to the polar nature of the carbon-lithium bond, it acts as a strong nucleophile in reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alkyl halides for alkylation reactions and various electrophiles for nucleophilic addition reactions. These reactions are typically carried out under anhydrous conditions to prevent the decomposition of the organolithium compound.
Major Products Formed
The major products formed from reactions involving this compound include substituted 1,3-oxathianes and other complex organic molecules, depending on the specific electrophiles used in the reactions.
Scientific Research Applications
Lithium 1,3-oxathian-2-ide has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, particularly in the formation of carbon-carbon bonds.
Material Science: Its unique reactivity makes it valuable in the development of new materials and polymers.
Pharmaceuticals: It can be used in the synthesis of pharmaceutical intermediates and active compounds.
Mechanism of Action
The mechanism by which lithium 1,3-oxathian-2-ide exerts its effects involves the nucleophilic nature of the carbon-lithium bond. This bond allows the compound to readily participate in nucleophilic addition and substitution reactions. The lithium atom stabilizes the negative charge on the carbon, making it a highly reactive nucleophile .
Comparison with Similar Compounds
Similar Compounds
1,3-Dithian-2-yllithium: Similar in structure but contains sulfur atoms instead of oxygen, making it more stable but less reactive.
1,3-Oxathiane: The parent compound without the lithium atom, less reactive and used as a precursor.
Uniqueness
Lithium 1,3-oxathian-2-ide is unique due to its high reactivity and the ability to form stable carbon-lithium bonds, which are useful in various synthetic applications. Its reactivity is higher compared to similar compounds like 1,3-dithian-2-yllithium, making it more versatile in organic synthesis .
Properties
CAS No. |
64554-58-1 |
|---|---|
Molecular Formula |
C4H7LiOS |
Molecular Weight |
110.1 g/mol |
InChI |
InChI=1S/C4H7OS.Li/c1-2-5-4-6-3-1;/h4H,1-3H2;/q-1;+1 |
InChI Key |
KVEYKXVVSQLFQG-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C1CO[CH-]SC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


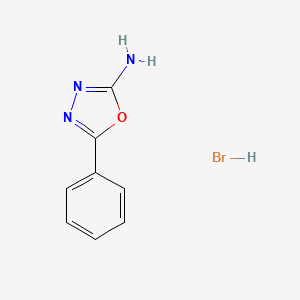

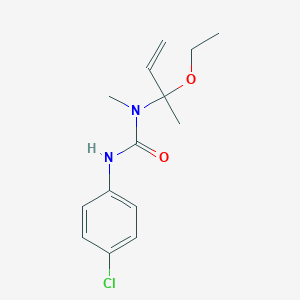
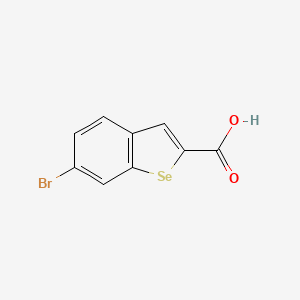
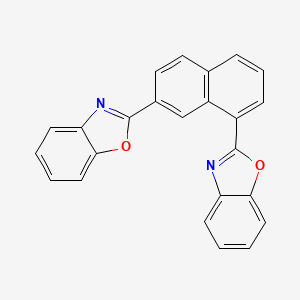
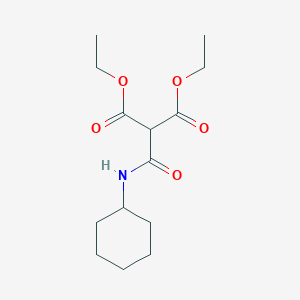
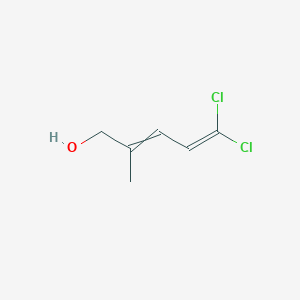

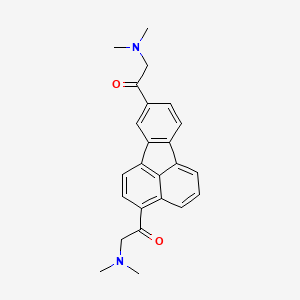

![1h-[1,2,4]Oxadiazino[4,5-a]benzimidazole](/img/structure/B14488899.png)
![2-[Di(propan-2-yl)amino]-3-(4-nitrophenyl)cycloprop-2-en-1-one](/img/structure/B14488901.png)


